Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate
Description
Potassium [2-(morpholin-4-yl)ethoxy]methyltrifluoroborate (CAS: 910251-18-2, QC-8656) is an organotrifluoroborate salt featuring a morpholine-substituted ethoxymethyl group bonded to a trifluoroborate anion. Its structure comprises a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) connected via a two-carbon ethoxy linker to a methyltrifluoroborate core. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form Csp³–Csp² bonds, enabling the synthesis of complex alkyl-aryl frameworks in pharmaceuticals and agrochemicals . Its synthesis involves boron trifluoride exchange from boronic acid precursors, as demonstrated in the coupling of benzyl chlorides to generate substituted morpholine derivatives .
Properties
IUPAC Name |
potassium;trifluoro(2-morpholin-4-ylethoxymethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BF3NO2.K/c9-8(10,11)7-14-6-3-12-1-4-13-5-2-12;/h1-7H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHYNTVEQYQQBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCCN1CCOCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678470 | |
| Record name | Potassium trifluoro{[2-(morpholin-4-yl)ethoxy]methyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910251-18-2 | |
| Record name | Potassium trifluoro{[2-(morpholin-4-yl)ethoxy]methyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Summary Table: Preparation Overview
| Step | Description | Key Conditions/Notes |
|---|---|---|
| Precursor synthesis | Potassium bromomethyltrifluoroborate preparation | Optimized for large scale, high purity |
| Alkoxide formation | Deprotonation of 2-(morpholin-4-yl)ethanol | NaH in THF, 0 °C to rt |
| Nucleophilic substitution | S_N2 displacement of bromide by alkoxide | 3 equiv alkoxide, 2–24 h, THF solvent |
| Purification | Continuous Soxhlet extraction or crystallization | Overcomes low solubility issues |
| Product properties | Air/moisture stable crystalline salt | Suitable for Suzuki coupling |
Chemical Reactions Analysis
Types of Reactions
Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between organoboron compounds and halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol).
Major Products
Substitution Reactions: The major products depend on the nucleophile used.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate is an organoboron compound that has gained significant attention in scientific research due to its versatile applications in organic synthesis, medicinal chemistry, and biological studies. This article delves into its applications, mechanisms, and relevant case studies, supported by comprehensive data tables.
Organic Synthesis
This compound is primarily utilized as a reagent in various organic synthesis reactions, particularly in:
- Suzuki-Miyaura Coupling Reactions : This compound facilitates the formation of carbon-carbon bonds between organoboron compounds and halides, leading to biaryl compounds that are valuable in pharmaceuticals and agrochemicals .
Medicinal Chemistry
This compound has shown potential in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique trifluoroborate moiety enhances stability and reactivity, making it suitable for coupling with aryl halides .
Anti-inflammatory Effects
Research indicates that this compound modulates inflammatory responses through interactions with GPR84 receptors, potentially aiding in the treatment of conditions like rheumatoid arthritis.
Cancer Therapeutics
Preliminary studies suggest that this compound may inhibit PRMT5 activity, a protein associated with poor prognosis in various cancers, thereby reducing tumor cell proliferation and invasion.
Neuroprotective Properties
Emerging evidence points to its role in neuroinflammatory conditions, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study 1: Anti-inflammatory Applications
In animal models, administration of this compound resulted in significant reductions in inflammatory markers such as IL-6 and TNF-alpha, indicating its therapeutic potential in chronic inflammatory conditions.
Case Study 2: Cancer Cell Line Studies
In vitro studies demonstrated that this compound inhibits cancer cell proliferation at micromolar concentrations, likely through downregulation of PRMT5 expression, leading to increased apoptosis in treated cells.
Mechanism of Action
The mechanism of action of Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an organic halide to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural and functional differences between QC-8656 and analogous trifluoroborates:
Key Observations :
- Linker Flexibility : QC-8656’s ethoxy linker provides greater conformational flexibility compared to TB-0015’s rigid methyl group or the phenyl group in the morpholinylcarbonyl derivative .
- In contrast, the carbonyl group in the morpholinylcarbonyl derivative introduces electron-withdrawing effects, which may alter reactivity .
- Solubility: The polar morpholine group enhances aqueous solubility compared to non-polar tetrahydropyran derivatives (e.g., 1350320-55-6) .
Reactivity in Cross-Coupling Reactions
QC-8656 demonstrates high efficiency in Suzuki couplings with aryl chlorides, achieving yields up to 45% under palladium catalysis (e.g., synthesis of 4-(2-phenethyloxyethyl)-morpholine) . Comparatively:
- TB-0015 : The shorter methyl linker may reduce steric hindrance but could limit stability under harsh reaction conditions due to weaker boron-oxygen bonds .
- Morpholinylcarbonyl Derivative : The phenyl-carbonyl group may slow transmetallation due to increased steric bulk, though its electron-withdrawing nature could enhance oxidative addition with electron-poor aryl halides .
Stability and Handling
- Moisture Sensitivity : All trifluoroborates are hygroscopic, but QC-8656’s ethoxy linker may offer slight protection against hydrolysis compared to TB-0015 .
- Thermal Stability : The morpholinylcarbonylphenyl derivative decomposes at 80–82°C, whereas QC-8656 remains stable under typical coupling conditions (≤70°C) .
Biological Activity
Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate (CAS Number: 910251-18-2) is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
This compound functions primarily as a reagent in Suzuki coupling reactions, which are pivotal in the synthesis of various biologically active compounds. The trifluoroborate moiety enhances the stability and reactivity of the compound, making it suitable for coupling with aryl halides to form biaryl compounds that may exhibit significant biological activity .
Biological Activity
Research indicates that this compound has potential applications in the treatment of various diseases due to its interaction with specific biological pathways:
- Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory responses, particularly through its action on GPR84, a receptor involved in immune responses. Studies suggest that antagonizing GPR84 may lead to reduced inflammation in conditions such as rheumatoid arthritis and inflammatory bowel diseases .
- Cancer Therapeutics : Preliminary studies indicate that compounds similar to this compound can inhibit the activity of PRMT5, a protein arginine methyltransferase associated with poor prognosis in various cancers. Inhibition of PRMT5 could suppress tumor cell proliferation and invasion .
- Neuroprotective Properties : There is emerging evidence suggesting that this compound may play a role in neuroinflammatory conditions by modulating pathways associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Anti-inflammatory Applications
A study involving the administration of this compound in animal models demonstrated significant reductions in markers of inflammation, such as IL-6 and TNF-alpha, indicating its potential use in treating chronic inflammatory conditions .
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines have shown that the compound can inhibit cell proliferation at micromolar concentrations. The mechanism appears to involve the downregulation of PRMT5 expression, leading to decreased cell viability and increased apoptosis in treated cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C7H14BF3KNO2 |
| Molecular Weight | 251.096 g/mol |
| CAS Number | 910251-18-2 |
| Purity | >95% |
| Biological Activity | Anti-inflammatory, Anticancer |
| Biological Effect | Observations |
|---|---|
| Anti-inflammatory | Reduced IL-6 and TNF-alpha |
| Cancer proliferation inhibition | Decreased viability in cell lines |
Q & A
Q. What are the optimized synthetic routes for preparing Potassium [2-(morpholin-4-yl)ethoxy]methyltrifluoroborate?
The compound is synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides. Key steps include:
- Using 3 equivalents of alkoxide (e.g., morpholin-4-yl ethoxide) to ensure complete displacement .
- Addressing low solubility of alkoxymethyltrifluoroborates in organic solvents (e.g., acetone) by employing continuous Soxhlet extraction , which improves isolation yields .
- Scaling production to 100 g batches by refining precursor synthesis (potassium bromomethyltrifluoroborate) under inert conditions .
Q. How is this compound characterized to confirm structural integrity and purity?
Multinuclear NMR spectroscopy is critical:
- ¹H NMR : Peaks for morpholine protons (δ 2.4–3.8 ppm) and ethoxy methylene groups (δ 3.5–4.0 ppm) .
- ¹⁹F NMR : A singlet near δ -135 ppm confirms the trifluoroborate moiety .
- ¹¹B NMR : A quartet (J ≈ 37 Hz) at δ -2 ppm verifies boron coordination .
- HRMS validates molecular weight (e.g., [M-K]⁻ ion) .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a stable trifluoroborate reagent in palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura couplings with aryl chlorides. Advantages include:
- Tolerance to air and moisture compared to boronic acids .
- Compatibility with sterically demanding substrates due to the ethoxymethyl linker .
Q. What are the recommended storage and handling protocols?
- Store under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .
- Use PPE (gloves, goggles) to avoid skin/eye contact, referencing similar trifluoroborates’ hazards (e.g., H315: skin irritation) .
Advanced Research Questions
Q. How can synthesis scalability challenges be addressed for large-scale applications?
- Precursor Optimization : Scale potassium bromomethyltrifluoroborate synthesis via iterative refinement (e.g., solvent purity, reaction time) .
- Continuous Soxhlet Extraction : Mitigates poor solubility by selectively removing inorganic byproducts (e.g., KBr) .
- Inert Atmosphere Control : Critical for preventing alkoxide degradation during displacement .
Q. How should researchers resolve contradictions in reported reaction yields?
- Solvent Effects : Low solubility in acetone or acetonitrile may lead to inconsistent yields; test alternative solvents (e.g., THF/water mixtures) .
- Stoichiometric Adjustments : Excess alkoxide (up to 3.5 equiv) compensates for side reactions .
- Byproduct Analysis : Use ¹H NMR to quantify residual bromomethyltrifluoroborate, indicating incomplete displacement .
Q. What mechanistic insights govern its reactivity in cross-coupling reactions?
- Transmetalation Efficiency : The trifluoroborate group facilitates Pd(II) → Pd(0) transition, critical for catalytic cycles .
- Steric and Electronic Effects : The morpholinyl ethoxy group enhances solubility in polar media while maintaining nucleophilic boron activation .
- Base Sensitivity : Avoid strong bases (e.g., NaOH) that may hydrolyze the trifluoroborate; use K₂CO₃ or CsF instead .
Q. How does the compound’s stability vary under different reaction conditions?
- Thermal Stability : Decomposes above 250°C; avoid prolonged heating in refluxing solvents .
- Moisture Sensitivity : Hydrolyzes in aqueous media (e.g., releases HF); use anhydrous conditions for long-term stability .
- Oxidative Degradation : Susceptible to strong oxidizers; store away from peroxides or ozone .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
